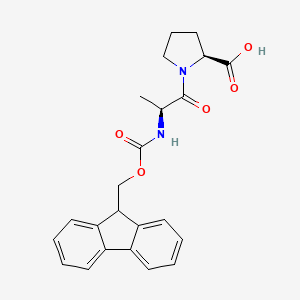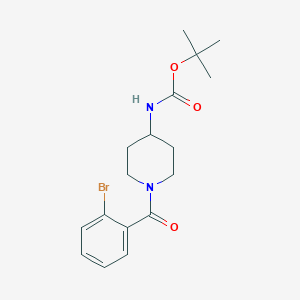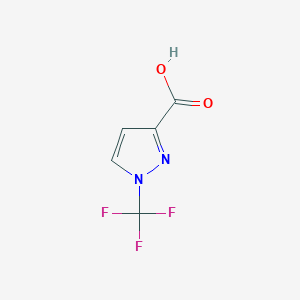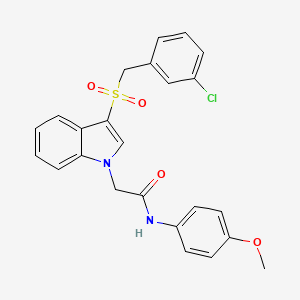
Fmoc-Ala-Pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Ala-Pro-OH: , also known as fluorenylmethyloxycarbonyl-L-alanyl-L-proline, is a compound used in peptide synthesis. It is a derivative of the amino acids alanine and proline, with the fluorenylmethyloxycarbonyl group serving as a protecting group for the amino terminus. This compound is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Mécanisme D'action
Target of Action
Fmoc-Ala-Pro-OH is a dipeptide derivative that primarily targets the amino group of the N-terminal amino acid in peptide chains . The compound plays a crucial role in solid-phase peptide synthesis (SPPS), a method used for the stepwise elongation of peptide chains .
Mode of Action
The compound functions as a protecting group for the amino group of the N-terminal amino acid . The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This mechanism of action involves the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process .
Biochemical Pathways
This compound interacts at the molecular level by forming stable amide bonds with the carboxyl group of the C-terminal amino acid . This interaction enables the controlled and sequential addition of amino acids to the growing peptide chain . The compound thus plays a pivotal role in the biochemical pathway of peptide synthesis.
Result of Action
The primary molecular effect of this compound’s action is the formation of stable amide bonds with the carboxyl group of the C-terminal amino acid . This interaction facilitates the controlled and sequential addition of amino acids to the growing peptide chain . On a cellular level, this contributes to the synthesis of peptides, which are integral components of proteins and play crucial roles in various biological functions.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Fmoc group is base-labile and is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH of the environment can significantly impact the compound’s action.
Analyse Biochimique
Biochemical Properties
Fmoc-Ala-Pro-OH interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group provides stability and protection during peptide synthesis, and can be easily removed, exposing the free amino group for further reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by participating in the synthesis of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. It forms stable amide bonds with the carboxyl group of the C-terminal amino acid, enabling the controlled and sequential addition of amino acids to the growing peptide chain .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change due to factors such as the compound’s stability and degradation. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Pro-OH typically involves the coupling of Fmoc-protected alanine with proline. The process begins with the protection of the amino group of alanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The protected alanine is then coupled with proline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Ala-Pro-OH undergoes various chemical reactions, including:
Deprotection: The removal of the Fmoc group using a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or DIC.
Hydrolysis: The cleavage of peptide bonds under acidic or basic conditions.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF.
Coupling: DCC or DIC with HOBt or NHS in anhydrous DMF.
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Deprotection: Alanine-proline dipeptide.
Coupling: Extended peptide chains.
Hydrolysis: Free amino acids.
Applications De Recherche Scientifique
Chemistry: Fmoc-Ala-Pro-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences, enabling the study of protein structure and function .
Biology: In biological research, this compound is used to create peptide-based probes and inhibitors. These compounds can be used to investigate enzyme activity, protein-protein interactions, and cellular signaling pathways .
Medicine: this compound is utilized in the development of peptide-based therapeutics. These therapeutics can target specific proteins or receptors, offering potential treatments for various diseases, including cancer and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its stability and ease of use make it an ideal choice for automated peptide synthesis .
Comparaison Avec Des Composés Similaires
Fmoc-Gly-Pro-OH: Fluorenylmethyloxycarbonyl-glycyl-L-proline.
Fmoc-Val-Pro-OH: Fluorenylmethyloxycarbonyl-valyl-L-proline.
Fmoc-Leu-Pro-OH: Fluorenylmethyloxycarbonyl-leucyl-L-proline.
Uniqueness: Fmoc-Ala-Pro-OH is unique due to the presence of alanine and proline residues. Alanine is a small, non-polar amino acid that contributes to the flexibility of the peptide chain, while proline introduces rigidity due to its cyclic structure. This combination allows for the synthesis of peptides with specific structural and functional properties .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28)/t14-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFCRSYTJCARCY-XOBRGWDASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-Methoxy-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13(18),14,16-tetraene-3,5-dione](/img/structure/B2983610.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2983611.png)
![N-[(5-Chloropyrazin-2-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2983614.png)
![3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B2983616.png)

![3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2983619.png)

![3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983622.png)

![N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2983625.png)

![Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2983627.png)
